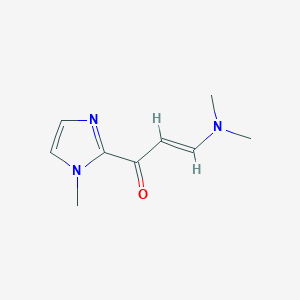
(R)-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine is a chiral amine compound characterized by the presence of trifluoromethyl and fluoro-naphthyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-1-acetonaphthone.
Bromination: The 4-fluoro-1-acetonaphthone is brominated using bromine in 1,4-dioxane at 0°C, followed by warming to room temperature.
Amination: The brominated product is then subjected to amination using appropriate amine sources under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-naphthyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, amine derivatives, and oxides, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl and fluoro-naphthyl groups contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Fluoro-naphthalen-1-yl)-acetic acid
- (4-Fluoro-naphthalen-1-yl)-methanamine
- 5-(4-Fluoro-naphthalen-1-yl)-oxazole
Uniqueness
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine is unique due to the presence of both trifluoromethyl and fluoro-naphthyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H9F4N |
|---|---|
Molekulargewicht |
243.20 g/mol |
IUPAC-Name |
(1R)-2,2,2-trifluoro-1-(4-fluoronaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C12H9F4N/c13-10-6-5-9(11(17)12(14,15)16)7-3-1-2-4-8(7)10/h1-6,11H,17H2/t11-/m1/s1 |
InChI-Schlüssel |
IEEIGLVAOXFEBD-LLVKDONJSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)[C@H](C(F)(F)F)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13070039.png)


![Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B13070063.png)


![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)
![3-[(tert-Butoxy)methoxy]azetidine](/img/structure/B13070079.png)



